![molecular formula C10H11F3N2 B13540254 1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine typically involves the reaction of 5-(trifluoromethyl)-2-pyridinecarboxaldehyde with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or methanol, and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: N-bromosuccinimide, thionyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanamine moiety can form hydrogen bonds with amino acid side chains, leading to modulation of protein function and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[5-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol
- (1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl)methanol
Uniqueness
1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H11F3N2 |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-2-3-8(15-6-7)9(14)4-1-5-9/h2-3,6H,1,4-5,14H2 |
InChI-Schlüssel |
RUQXVFOYQQPJRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NC=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


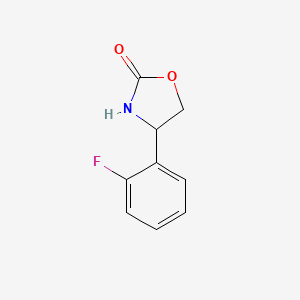
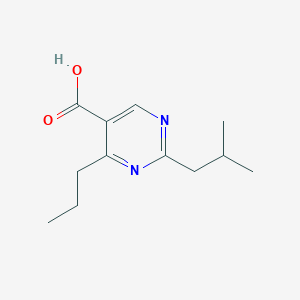
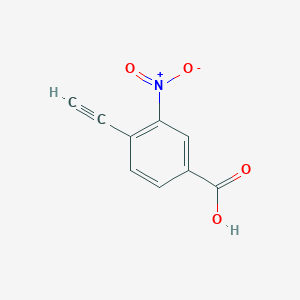



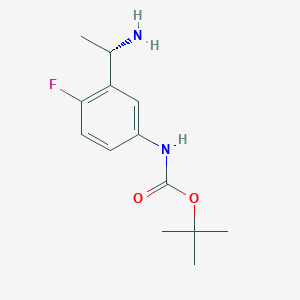
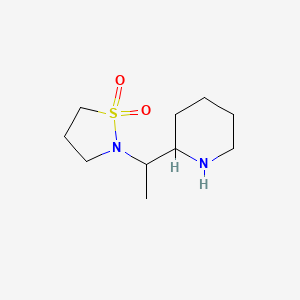
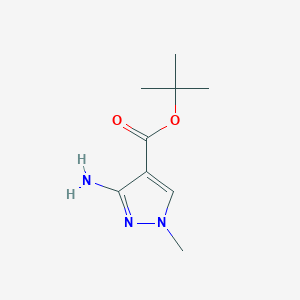




![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
